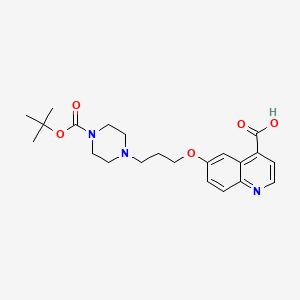

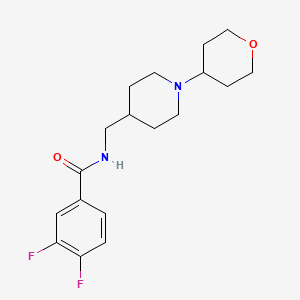

6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid" is a synthetic molecule that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic antibacterial agents that have gained significant attention due to their potent activity against a wide range of bacterial pathogens. The structural features of quinolones, such as the presence of a carboxylic acid group and a piperazine ring, are critical for their antibacterial activity. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions to reveal the free amine.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the formation of the quinolone core, followed by the introduction of various substituents that can modulate the compound's antibacterial activity. For example, the synthesis of 1,8-disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives was achieved by introducing fluorine and methoxy groups at specific positions on the quinolone ring, which affected the in vitro and in vivo antibacterial activity . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods could be adapted to synthesize the compound by appropriately modifying the substituents and protecting groups.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecule influence its overall shape . These structural details are important for understanding how the compound might interact with its biological targets, such as DNA gyrase, which is a common target for quinolones.

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, particularly those involving the functional groups attached to the quinolone core. The tert-butoxycarbonyl group, for example, can be removed under acidic conditions to unmask the primary amine, which can then participate in further chemical reactions. The presence of a carboxylic acid group also allows for the formation of salts and esters, which can modify the compound's solubility and pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's formulation and delivery as a potential therapeutic agent. For example, the crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility and stability . The presence of fluorine atoms can also influence the lipophilicity of the compound, which is an important factor in its ability to penetrate bacterial cell walls and reach its target .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis and Evaluation for Antimicrobial Activities: Compounds structurally similar to 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives of quinoline-3-carboxylic acid have shown promising antimicrobial activities against various pathogens including Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010). Similar compounds were also synthesized and characterized for their antimicrobial properties against various bacteria and fungi, showing significant antibacterial and weak antifungal activities (Rameshkumar et al., 2003).

Photochemical Properties

- Photochemistry of Quinoline Derivatives: Studies on compounds similar to 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid have explored their photochemical behavior. For instance, the photochemistry of ciprofloxacin, a compound with a similar quinoline structure, in aqueous solutions has been examined, revealing insights into its stability and reactivity under light exposure (Mella et al., 2001).

Crystal Structure Analysis

- Crystal Structure Studies: The crystal structure of compounds related to 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid has been analyzed. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was studied, providing insights into the molecular conformation and intermolecular interactions (Anthal et al., 2018).

Antibacterial Potential

- Synthesis for Antibacterial Applications: Several studies have focused on the synthesis of quinolone derivatives for potential antibacterial applications. These compounds, which share structural similarities with 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid, have been synthesized and evaluated for their antibacterial efficacy (Koga et al., 1980).

Synthesis of Novel Derivatives

- Development of Novel Compounds: Research has also been conducted on synthesizing novel derivatives of quinolone compounds, aiming to explore their chemical properties and potential applications. These studies provide a framework for understanding the synthesis and properties of compounds like 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid (Yadav & Joshi, 2008).

Zukünftige Richtungen

The compound is described as a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation . This suggests that the compound may have potential applications in the field of chemical biology, particularly in the development of new methods for targeted protein degradation.

Eigenschaften

IUPAC Name |

6-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5/c1-22(2,3)30-21(28)25-12-10-24(11-13-25)9-4-14-29-16-5-6-19-18(15-16)17(20(26)27)7-8-23-19/h5-8,15H,4,9-14H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBYDJRXNXHGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)